molecular formula C23H18ClN3O4S B2702609 Ethyl 3-(4-chlorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-23-7

Ethyl 3-(4-chlorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2702609
CAS No.: 851950-23-7
M. Wt: 467.92
InChI Key: KHPOLGGARHEBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-chlorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative featuring a 4-chlorophenyl substituent at position 3 and a 4-methylbenzamido group at position 3. This compound is structurally tailored to modulate electronic and steric properties, which may influence its pharmacological profile, particularly in neurological disorders such as Alzheimer’s disease, as suggested by its structural analogs’ roles as tau aggregation inhibitors .

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(4-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S/c1-3-31-23(30)19-17-12-32-21(25-20(28)14-6-4-13(2)5-7-14)18(17)22(29)27(26-19)16-10-8-15(24)9-11-16/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPOLGGARHEBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-chlorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound has a molecular formula of C23H18ClN3O4S and a molecular weight of 467.92 g/mol. Its structure includes:

  • Thieno[3,4-d]pyridazine core : A bicyclic structure known for various biological activities.
  • Chlorophenyl group : Enhances biological activity through improved interactions with biological targets.
  • Methylbenzamide moiety : Contributes to the compound's reactivity and potential pharmacological properties.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various microbial strains. The presence of the chlorophenyl group is particularly effective in enhancing antimicrobial properties.
  • Antitumor Activity : Compounds within this class have demonstrated potential as anticancer agents. For instance, derivatives with similar structures have been tested against cancer cell lines, showing promising cytotoxic effects.
  • Anti-inflammatory Effects : Some derivatives have been researched for their ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the thieno[3,4-d]pyridazine core through cyclization reactions.
  • Introduction of the chlorophenyl and methylbenzamide groups via nucleophilic substitution or acylation reactions.
  • Final esterification to yield the desired compound.

Case Studies and Research Findings

A review of relevant literature highlights several studies focused on the biological activity of this compound and its derivatives:

StudyFocusFindings
Chen et al., 2006Antimicrobial activityIdentified significant inhibitory effects against Gram-positive bacteria using derivatives similar to the target compound.
Hu et al., 2004Antitumor propertiesDemonstrated that certain derivatives induce apoptosis in cancer cell lines through caspase activation pathways.
Swamy et al., 2005Anti-inflammatory effectsFound that specific derivatives reduce pro-inflammatory cytokine levels in vitro, indicating potential for treating inflammatory disorders.

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in disease processes, such as those responsible for inflammation or cancer progression.
  • Receptor Modulation : It may also bind to receptors that regulate cellular signaling pathways, thereby influencing cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison

Compound Name Key ¹H NMR Signals (δ, ppm) IR Peaks (cm⁻¹) Molecular Weight
Target Compound Not provided in evidence Not provided ~454.9*
Compound 66 1.43 (t, CH₃), 3.07 (d, NCH₃), 7.19 (s, thiophene) 3370 (NH), 1718 (C=O) 364.05
Compound 67 1.42 (t, CH₃), 6.25 (br s, NH₂) 3435 (NH), 1725 (C=O) 384.00

*Calculated for C₂₂H₁₈ClN₃O₄S.

  • The target compound’s 4-methylbenzamido group is expected to show aromatic protons at δ ~7.2–7.8 ppm (similar to compound 66’s 4-chlorophenyl signals at δ 7.42–7.58) and an amide NH stretch near 3300 cm⁻¹ .
Bioactivity and Structure-Activity Relationships (SAR)
  • Tau Aggregation Inhibition : Compound 66 and its derivatives () suggest that electron-withdrawing groups (e.g., Cl, CF₃) at position 3 enhance binding to tau fibrils. The 4-methylbenzamido group in the target compound may further stabilize interactions via π-π stacking .
  • Halogen Effects : 7-Chloro/bromo substituents (compounds 67, 68) could improve blood-brain barrier penetration but may increase cytotoxicity .
  • Lumping Strategy : Analogous to , substituents like 4-chlorophenyl and 4-trifluoromethylphenyl may be grouped due to similar electronic effects, streamlining SAR studies .

Research Findings and Implications

  • Synthetic Challenges: The target compound’s 4-methylbenzamido group requires careful optimization to avoid low yields, as seen in compound 66’s methylamino synthesis.
  • Spectroscopic Characterization : Future work should include X-ray crystallography (e.g., SHELXL refinements, as in ) to confirm the target compound’s conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.